REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4]Br.[CH:7]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[CH:7]([N:20]1[CH2:25][CH2:24][N:23]([CH2:4][C:3]([O:2][CH3:1])=[O:6])[CH2:22][CH2:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
18 mmol
|
Type
|
reactant
|
Smiles
|
COC(CBr)=O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed
|
Type
|
CUSTOM
|
Details
|
THF was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and saturated sodium bicarbonate solution
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium bicarbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over magnesium sulphate, filtration and removal of solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |